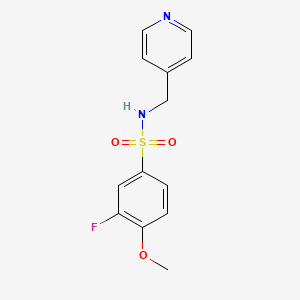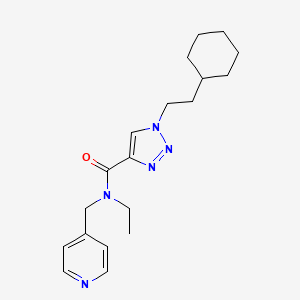![molecular formula C17H17BrN2O3 B5320259 N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5320259.png)
N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide, commonly known as BDA-410, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. The compound was first synthesized in 2013 and has since been the subject of several scientific studies.
Wirkmechanismus
BDA-410 is a potent inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. BDA-410 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
BDA-410 has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells. BDA-410 has also been shown to inhibit the expression of several genes that are involved in cancer cell growth and survival. In addition, BDA-410 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of several inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDA-410 in lab experiments is its potency as a CK2 inhibitor. The compound has been shown to have a high affinity for the ATP-binding site of CK2, making it a potent inhibitor of the enzyme. However, one of the limitations of using BDA-410 is its solubility in water. The compound has low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
Several future directions for the study of BDA-410 are possible. One direction is to investigate the potential of BDA-410 as a therapeutic agent for cancer treatment. The compound has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to investigate the potential of BDA-410 as a therapeutic agent for inflammatory diseases. The compound has shown anti-inflammatory effects, and further studies are needed to determine its potential as a therapeutic agent for these diseases. Finally, future studies could investigate the potential of BDA-410 as a tool for studying the role of CK2 in cellular processes. The compound could be used to study the downstream effects of CK2 inhibition and its potential as a therapeutic target for several diseases.
Synthesemethoden
The synthesis of BDA-410 involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis involves the reaction of 4-bromo-3,5-dimethylphenol with ethyl 2-bromoacetate in the presence of potassium carbonate to form the intermediate compound. This intermediate is then reacted with 4-nitrophenyl isocyanate to form the final product, BDA-410.
Wissenschaftliche Forschungsanwendungen
BDA-410 has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. BDA-410 has also been shown to inhibit the migration and invasion of cancer cells, which are key factors in the metastasis of cancer.
Eigenschaften
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-8-14(9-12(2)16(11)18)22-10-15(21)23-20-17(19)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEZBYIWGTXKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)ON=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)O/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(2-methoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5320178.png)
![3-methyl-8-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5320186.png)



![2-(4-methyl-5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B5320224.png)
![N,1-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5320228.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5320237.png)

![5-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5320253.png)

![1-(2-methyl-3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5320266.png)
![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5320269.png)
![2-(2-methoxyphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5320277.png)